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molecular formula C6H5NO2 B1207337 2-Pyridinecarboxaldehyde, 1-oxide CAS No. 7216-40-2

2-Pyridinecarboxaldehyde, 1-oxide

Cat. No. B1207337
M. Wt: 123.11 g/mol
InChI Key: PTXWAWIYGFDGMU-UHFFFAOYSA-N
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Patent
US06864265B2

Procedure details

To a solution of 3-bromo-2-picoline (prepared as described by Guthikonda, R. N.; Cama, L. D.; Quesada, M.; Woods, M. F.; Salzmann, T. N.; Christensen, B. G. J. Med. Chem. 1987, 30, 871-880) (249 mg, 1.45 mmol) in dioxane (2 mL) was added selenium(IV) oxide (212 mg, 1.91 mmol) and the mixture stirred at reflux overnight. The reaction mixture was concentrated under reduced pressure and purified by column chromatography on silica gel (Hexanes/ether, 3:1) to afford the title compound (78 mg, 29%) as a pale yellow solid. 1H NMR (CDCl3): δ7.38 (dd, 1H, J=9, 6 Hz), 8.05 (d, 1H, J=9 Hz), 8.76 (d, 1H, J=3 Hz), 10.25 (s, 1H).
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
Br[C:2]1C(C)=[N:4][CH:5]=[CH:6][CH:7]=1.[Se](=O)=[O:10].[O:12]1[CH2:17][CH2:16]OCC1>>[N+:4]1([O-:10])[C:16]([CH:17]=[O:12])=[CH:2][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
249 mg
Type
reactant
Smiles
BrC=1C(=NC=CC1)C
Name
Quantity
212 mg
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (Hexanes/ether, 3:1)

Outcomes

Product
Name
Type
product
Smiles
[N+]=1(C(=CC=CC1)C=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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